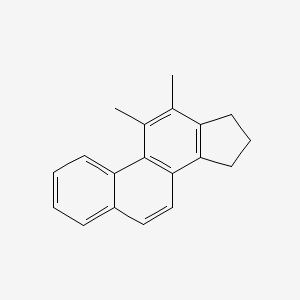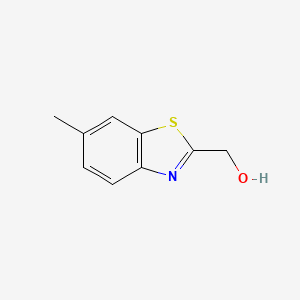
6-Methyl-2-benzothiazolemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-benzothiazolemethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 6th position and a hydroxymethyl group at the 2nd position. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-benzothiazolemethanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with formaldehyde and subsequent cyclization. The reaction typically proceeds under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:
Condensation: 2-Aminobenzenethiol reacts with formaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-benzothiazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 6-Methyl-2-benzothiazolemethane.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5th and 7th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2-benzothiazolecarboxylic acid.
Reduction: 6-Methyl-2-benzothiazolemethane.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
6-Methyl-2-benzothiazolemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for the development of new pharmaceuticals, particularly in the treatment of tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Methyl-2-benzothiazolemethanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the hydroxymethyl group, leading to different reactivity and applications.
6-Methyl-2-benzothiazolecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its solubility and reactivity.
2-Benzothiazolemethanol: Lacks the methyl group at the 6th position, resulting in different chemical properties.
Uniqueness
6-Methyl-2-benzothiazolemethanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
205181-84-6 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(6-methyl-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-4,11H,5H2,1H3 |
InChI Key |
CESFIMXJNNTIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


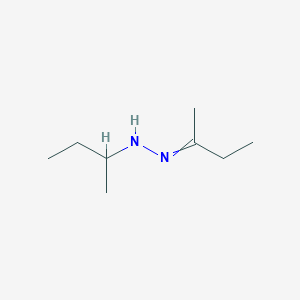
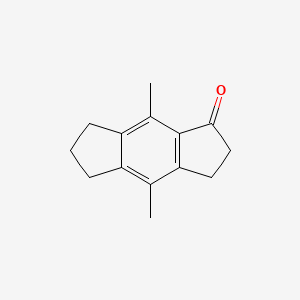
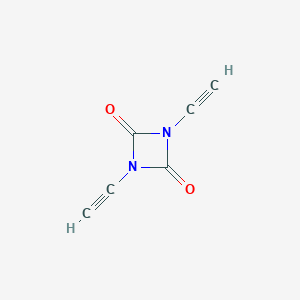
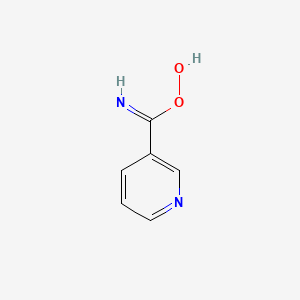
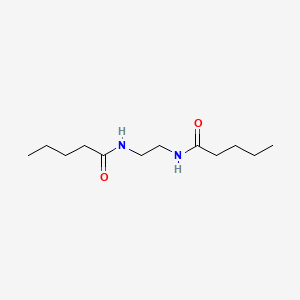
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)

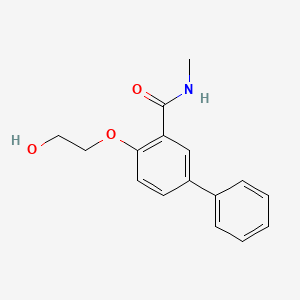
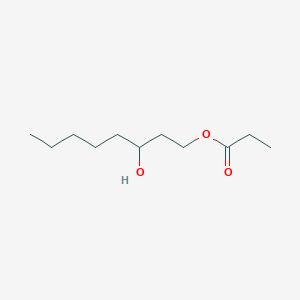
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
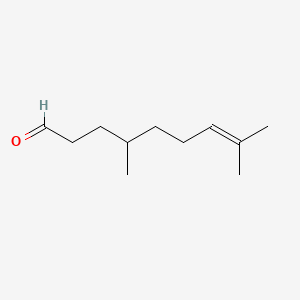
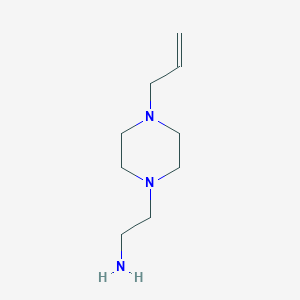
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
